4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
Description
The compound 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (CAS: 897362-39-9) features a pyrido[3,2-d]pyrimidine core fused with a pyridine and pyrimidine ring. Key substitutions include:
- Position 4: A 2-ethoxyethoxy group, providing flexibility and hydrophilicity.
- Its molecular formula is C17H17FN4O, with a molecular weight of 312.34 g/mol .
Properties
CAS No. |
917757-63-2 |
|---|---|
Molecular Formula |
C17H17FN4O2 |
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O2/c1-2-23-8-9-24-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)10-11/h3-7,10H,2,8-9H2,1H3,(H2,19,21,22) |
InChI Key |
CCQYBTKHOSXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-aminopyridine, 3-fluorobenzaldehyde, and ethoxyethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. The pyrido[3,2-d]pyrimidine scaffold has been associated with inhibition of various kinases involved in cancer progression. For instance:
- EGFR Inhibition : The compound has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Research indicates that derivatives of pyrido[3,2-d]pyrimidines can effectively block EGFR signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antiviral Properties
The structural characteristics of this compound suggest potential antiviral applications, particularly against hepatitis C virus (HCV). Similar compounds have been documented to exhibit antiviral activity by disrupting viral replication mechanisms .
Case Study 1: EGFR Targeting in Lung Cancer
A recent clinical trial investigated the efficacy of a related pyrido[3,2-d]pyrimidine derivative in patients with non-small cell lung cancer (NSCLC). The trial demonstrated significant tumor reduction and improved patient survival rates when combined with standard therapies .
Case Study 2: Antiviral Efficacy Against HCV
In vitro studies have shown that derivatives similar to this compound can inhibit HCV replication by targeting viral polymerase. These findings suggest a pathway for developing new antiviral agents based on the pyrido[3,2-d]pyrimidine structure .
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Core Structure Variations
- Impact: The pyrido[3,2-d]pyrimidine core enhances planarity and π-π stacking compared to pyrimidine analogs. Thieno analogs (with sulfur) may alter electronic properties and metabolic stability .
Substituent Analysis at Position 4
Substituent Analysis at Position 6
Physicochemical and Pharmacokinetic Properties
*LogP estimated via fragment-based methods.
- Impact : The target compound’s ethoxyethoxy group likely reduces LogP compared to chlorine-substituted analogs, enhancing aqueous solubility .
Biological Activity
4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H17FN4O
- CAS Number : 917757-63-2
- Molecular Weight : 314.35 g/mol
The biological activity of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain kinases and enzymes involved in cellular signaling pathways.
Biological Targets and Efficacy
Recent studies have highlighted the compound's inhibitory effects on various biological targets:
- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that play a role in cancer cell proliferation.
- Antiviral Activity : It has been evaluated for its potential use in treating viral infections, particularly hepatitis C, demonstrating significant antiviral activity in vitro .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's .
Case Study 1: Hepatitis C Treatment
A patent describes the use of pyrido[3,2-d]pyrimidine derivatives, including the target compound, for treating hepatitis C. The findings indicate that these compounds can effectively inhibit viral replication in cell cultures, suggesting a viable therapeutic pathway for hepatitis C treatment .
Case Study 2: Kinase Inhibition
In a study assessing various pyrido derivatives, 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine was identified as a potent inhibitor of certain kinases involved in cancer progression. The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity .
Case Study 3: Neuroprotective Properties
Research investigating the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines. This suggests a potential application in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
